molecular formula C7H6N4O3 B3392339 4-Azido-1-methoxy-2-nitrobenzene CAS No. 98550-27-7

4-Azido-1-methoxy-2-nitrobenzene

Cat. No. B3392339
CAS RN: 98550-27-7
M. Wt: 194.15 g/mol
InChI Key: DJJJDYDOUORWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-Azido-1-methoxy-2-nitrobenzene can be inferred from its name. The benzene ring, a six-carbon ring with alternating double bonds, forms the core of the molecule. The azido group is attached to the 4th carbon, the methoxy group to the 1st carbon, and the nitro group to the 2nd carbon .

Scientific Research Applications

1. Thermal Decomposition Studies

4-Azido-1-methoxy-2-nitrobenzene, as a variant of methoxyazidobenzene, has been studied in the context of thermal decomposition. Research indicates that methoxyazidobenzene undergoes thermal loss of nitrogen significantly faster than its azidobenzene counterparts, due to electrostatic stabilization within a charge-separated transition state. This characteristic makes it a valuable compound in studying the thermal properties of α-azido heterocycles and their reactions under heat stress (L'abbé et al., 1994).

2. Synthesis of 4-Methoxyphenol

The compound has been explored in the synthesis of 4-methoxyphenol, a significant industrial chemical. Researchers have developed methods to synthesize 4-methoxyphenol starting from 4-methoxy-1-nitrobenzene, with high yields in all steps of the process, demonstrating the potential of using derivatives of methoxyazidobenzene in the production of valuable phenolic compounds (Jian, 2000).

3. Photoreactive Studies

4-Azido-1-methoxy-2-nitrobenzene, being structurally related to methoxyazidobenzene, has applications in photoreactive studies. The compound has been used to observe the formation of heterocycles upon photolysis, providing insights into the photochemical behavior of azido compounds and their potential applications in material sciences and photoreactions (Takayama et al., 2003).

4. Atmospheric Chemistry Research

The atmospheric reactivity of methoxyphenols, closely related to methoxyazidobenzene, has been studied to understand the formation of secondary organic aerosol (SOA) and gas-phase oxidation products. These studies are vital for understanding the environmental impact and atmospheric behavior of compounds emitted from biomass burning, including derivatives of methoxyazidobenzene (Lauraguais et al., 2014).

Safety And Hazards

As with any chemical, handling 4-Azido-1-methoxy-2-nitrobenzene would require appropriate safety precautions. The azido group can be explosive under certain conditions, and the nitro group can be toxic. Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following all relevant safety protocols .

properties

IUPAC Name

4-azido-1-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-14-7-3-2-5(9-10-8)4-6(7)11(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJJDYDOUORWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727387
Record name 4-Azido-1-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-1-methoxy-2-nitrobenzene

CAS RN

98550-27-7
Record name 4-Azido-1-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-1-methoxy-2-nitrobenzene
Reactant of Route 2
4-Azido-1-methoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
4-Azido-1-methoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
4-Azido-1-methoxy-2-nitrobenzene
Reactant of Route 5
4-Azido-1-methoxy-2-nitrobenzene
Reactant of Route 6
4-Azido-1-methoxy-2-nitrobenzene

Citations

For This Compound
1
Citations
K Odlo, J Hentzen, JF dit Chabert, S Ducki… - Bioorganic & medicinal …, 2008 - Elsevier
A series of cis-restricted 1,5-disubstituted 1,2,3-triazole analogues of combretastatin A-4 (1) have been prepared. The triazole 12f, 2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-…
Number of citations: 213 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.